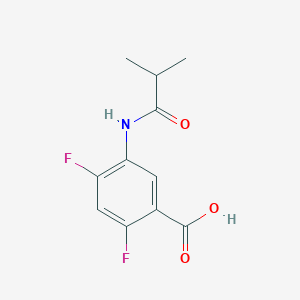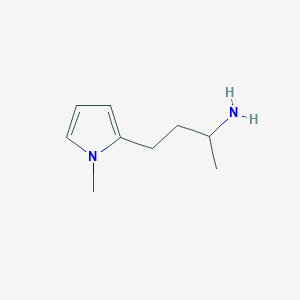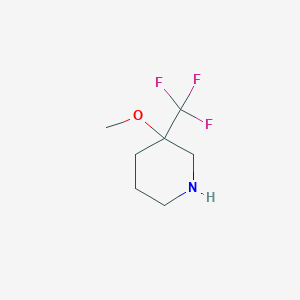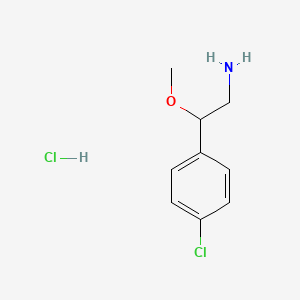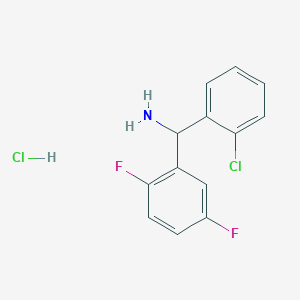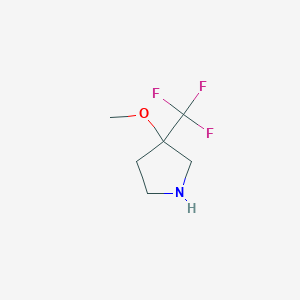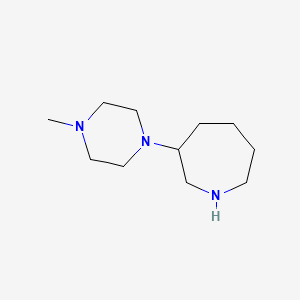
3-(4-Methylpiperazin-1-yl)azepane
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)azepane, also known as MPAA, is a heterocyclic compound that has been of interest in the scientific community due to its diverse range of applications. It has a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol .
Synthesis Analysis
The synthesis of compounds similar to 3-(4-Methylpiperazin-1-yl)azepane has been reported in the literature. For instance, a procedure has been developed and optimized for the synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones by an unusual version of the Morita–Baylis–Hillman reaction .Molecular Structure Analysis
The molecular structure of 3-(4-Methylpiperazin-1-yl)azepane has been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .Physical And Chemical Properties Analysis
3-(4-Methylpiperazin-1-yl)azepane is a solid compound . Its molecular weight is 197.32 g/mol , and its molecular formula is C11H23N3 .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Azepane derivatives have shown promising antiprotozoal activity, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense. For instance, ω-Aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity, with some compounds exhibiting high antiplasmodial and antitrypanosomal effects. This suggests their potential as therapeutic agents for protozoal infections (Faist et al., 2013).
Protein Kinase B (PKB) Inhibition
Azepane derivatives have also been explored for their inhibitory activity against Protein Kinase B (PKB), a key regulator in various cellular processes. Novel azepane compounds were synthesized and evaluated, showing potent PKB inhibition, which is crucial for developing new cancer therapies. This includes the successful design of plasma-stable compounds with significant in vitro activity (Breitenlechner et al., 2004).
Ionic Liquids and Electrochemical Applications
Azepane has been used as a starting material for synthesizing a new family of ionic liquids with wide electrochemical windows. These azepanium ionic liquids present low viscosity and high conductivity, making them promising for applications as electrolytes in batteries and other electrochemical devices (Belhocine et al., 2011).
Synthesis of Pharmaceutical Intermediates
Azepane isomers have been identified in the synthesis of pharmaceutical intermediates, such as in the case of AM-2233 and AM-1220. These compounds have been found in commercial products and serve as precursors for further chemical modifications for drug development (Nakajima et al., 2012).
Antimicrobial Activity
Derivatives of azepane have demonstrated antimicrobial activity, offering a basis for developing new antibiotics and antifungal agents. For example, specific azepane-containing benzothiazole derivatives were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains (Shafiq et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-3-5-12-10-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVKOVOCKMCNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
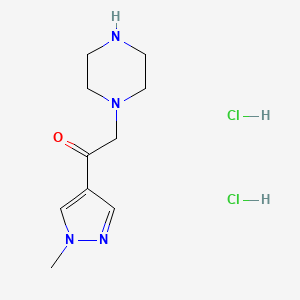
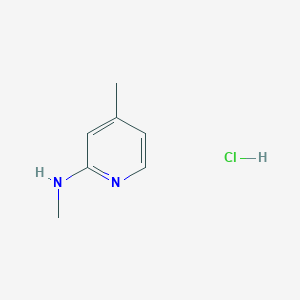
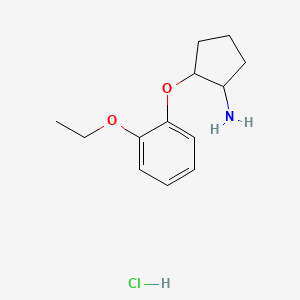
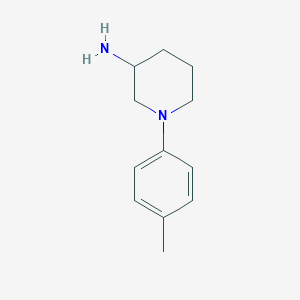
![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)
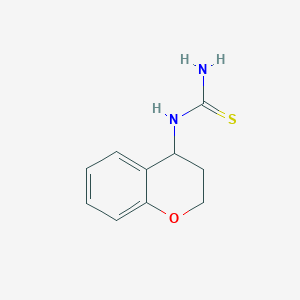
![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
